molecular formula C20H13Cl2F2N3O5S B1677188 奥格列米拉特 CAS No. 778576-62-8

奥格列米拉特

货号 B1677188
CAS 编号: 778576-62-8
分子量: 516.3 g/mol
InChI 键: OKFDRAHPFKMAJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oglemilast, also known as GRC-3886, is a potent and selective PDE4 inhibitor . It has been investigated for the treatment of chronic obstructive pulmonary disease (COPD) and asthma . The chemical formula of Oglemilast is C20H13Cl2F2N3O5S .


Molecular Structure Analysis

The molecular structure of Oglemilast is complex, with a dibenzofuran moiety, which consists of two benzene rings fused to a central furan ring . The weight average of Oglemilast is 516.3 and the monoisotopic weight is 514.9921034 .


Physical And Chemical Properties Analysis

Oglemilast is a small molecule with a chemical formula of C20H13Cl2F2N3O5S . The average weight is 516.3 and the monoisotopic weight is 514.9921034 .

科学研究应用

Chronic Obstructive Pulmonary Disease (COPD)

  • Application Summary : Oglemilast is being studied for its potential use in the treatment of COPD .
  • Methods of Application : In a Phase 2b study, patients with moderate to very severe COPD were administered once-daily doses of Oglemilast at 200mcg, 400mcg, and 800mcg .

Asthma

  • Application Summary : Oglemilast is also being investigated for its effectiveness in the treatment of exercise-induced asthma .

安全和危害

The safety data sheet for Oglemilast suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999058
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oglemilast

CAS RN

778576-62-8
Record name Oglemilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oglemilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OGLEMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oglemilast
Reactant of Route 2
Reactant of Route 2
Oglemilast
Reactant of Route 3
Reactant of Route 3
Oglemilast
Reactant of Route 4
Reactant of Route 4
Oglemilast
Reactant of Route 5
Reactant of Route 5
Oglemilast
Reactant of Route 6
Oglemilast

Citations

For This Compound
93
Citations
MA Giembycz - British journal of pharmacology, 2008 - Wiley Online Library
… It is, therefore, encouraging that many ‘new(er)’ PDE4 inhibitors in development are reported to have an improved therapeutic window including tetomilast, oglemilast, apremilast, ONO …
Number of citations: 107 bpspubs.onlinelibrary.wiley.com
SP Vinothkumar, TGS Jeyanthi… - Current Trends in …, 2020 - search.ebscohost.com
… Although many of the existing drugs, for example, Tetomilast, oglemilast and ciliomilast are potent anti-inflammatory agents, they do have serious side effects. These include nausea, …
Number of citations: 0 search.ebscohost.com
L Pagès, A Gavaldà, MD Lehner - Expert opinion on therapeutic …, 2009 - Taylor & Francis
… oglemilast neither induced emesis nor caused any behavioral changes associated with emesis at 100 mg/kg. Hence, oglemilast … the efficacy and safety of oglemilast in 400 patients with …
Number of citations: 112 www.tandfonline.com
S Gunalan, P Perumal, B Thirupathi… - … Conference on Drug …, 2020 - papers.ssrn.com
… Many of the existing drugs, for example, Tetomilast, oglemilast and ciliomilast are potent anti-inflammatory agents, they do have serious side effects. Many other standard drugs of today …
Number of citations: 1 papers.ssrn.com
G Li, D He, X Cai, W Guan, Y Zhang, JQ Wu… - European Journal of …, 2023 - Elsevier
… Tanimilast and Oglemilast are in phase II clinical trials for the treatment of COPD [47]. Tetomilast, also known as OPC-6535, was tested in phase III clinical trials for the treatment of …
Number of citations: 4 www.sciencedirect.com
GS T Jeyanthi - 2018 - repository-tnmgrmu.ac.in
… Many of the existing drugs, for example, Tetomilast, oglemilast and ciliomilast are potent anti… from otsuka contain thiazole moiety in it and oglemilast contain a new series of dibenzofuran …
Number of citations: 3 repository-tnmgrmu.ac.in
KF Rabe - British journal of pharmacology, 2011 - Wiley Online Library
… Current investigational drugs include oglemilast (GRC 3886), an oral PDE4 inhibitor under investigation in inflammatory airway diseases. In animal models in vitro and in vivo, …
Number of citations: 341 bpspubs.onlinelibrary.wiley.com
H Tenor, A Hatzelmann, R Beume, G Lahu… - … as Drug Targets, 2011 - Springer
… Oglemilast is well absorbed and has favorable pharmacokinetics permitting once-daily dosing. The highest doses tested in human single and multiple ascending dose studies were 24 …
Number of citations: 52 link.springer.com
SJ Bickston, KR Snider, MR Kappus - Expert opinion on …, 2012 - Taylor & Francis
Introduction: Tetomilast is a novel thiazole phosphodiesterase-4 (PDE-4) inhibitor, which may prove useful in both the treatment of inflammatory bowel disease (IBD) and chronic …
Number of citations: 19 www.tandfonline.com
M Dalamaga, I Karampela, CS Mantzoros - Metabolism, 2020 - Elsevier
The most severe presentation of COVID-19 is characterized by a hyperinflammatory state attributed to the massive pro-inflammatory cytokine release, called “cytokine storm”. Several …
Number of citations: 57 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。